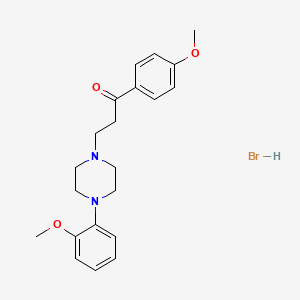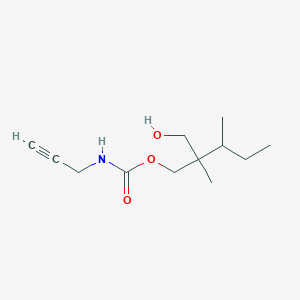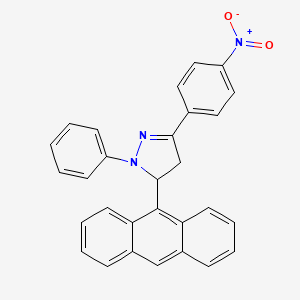
1-(But-3-en-1-yl)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-1-yl)-2-iodobenzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a but-3-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-iodobenzene typically involves the iodination of 1-(But-3-en-1-yl)benzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. Another approach involves the direct iodination of 1-(But-3-en-1-yl)benzene using iodine and an oxidizing agent such as nitric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-en-1-yl)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation Reactions: The but-3-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Substitution: Biaryl compounds.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrocarbons.
Applications De Recherche Scientifique
1-(But-3-en-1-yl)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(But-3-en-1-yl)-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the but-3-en-1-yl group. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The but-3-en-1-yl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
1-(But-3-en-1-yl)benzene: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodobenzene: Lacks the but-3-en-1-yl group, limiting its versatility in forming complex molecules.
1-(But-3-en-1-yl)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: 1-(But-3-en-1-yl)-2-iodobenzene is unique due to the combination of the iodine atom and the but-3-en-1-yl group, which provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
24892-64-6 |
|---|---|
Formule moléculaire |
C10H11I |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
1-but-3-enyl-2-iodobenzene |
InChI |
InChI=1S/C10H11I/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 |
Clé InChI |
BPPFHIKJSKQTSL-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


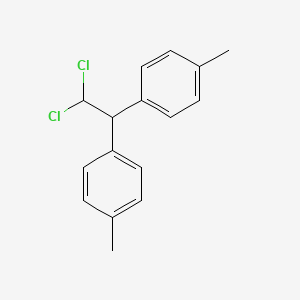
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
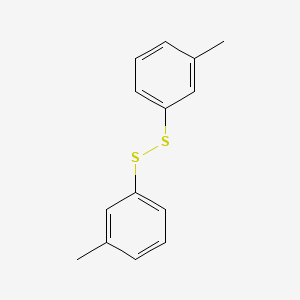
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
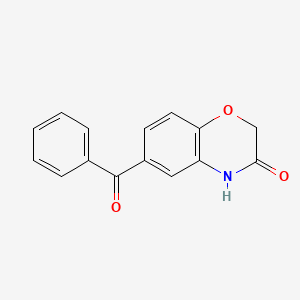




![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
